Bienvenue dans la boutique en ligne BenchChem!

6-Phenylazepan-2-one

CGRP antagonist migraine caprolactam

6-Phenylazepan-2-one (CAS 112093-43-3), also named hexahydro-6-phenyl-2H-azepin-2-one, is a seven-membered cyclic amide (ε-caprolactam derivative) with a phenyl substituent at the 6-position of the azepanone ring. This compound belongs to the perhydroazepin-2-one class and serves as a critical chiral intermediate in medicinal chemistry, most notably as the core scaffold for potent calcitonin gene-related peptide (CGRP) receptor antagonists developed for migraine treatment and as a key structural component of angiotensin-converting enzyme (ACE) inhibitors investigated for hypertension.

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
CAS No. 112093-43-3
Cat. No. B051056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenylazepan-2-one
CAS112093-43-3
Synonyms6-Phenylazepan-2-one; 
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESC1CC(CNC(=O)C1)C2=CC=CC=C2
InChIInChI=1S/C12H15NO/c14-12-8-4-7-11(9-13-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,13,14)
InChIKeyTZSJOWXUDDXVPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Phenylazepan-2-one (CAS 112093-43-3): A Positionally Optimized Azepanone Scaffold for CGRP Antagonism and ACE Inhibition


6-Phenylazepan-2-one (CAS 112093-43-3), also named hexahydro-6-phenyl-2H-azepin-2-one, is a seven-membered cyclic amide (ε-caprolactam derivative) with a phenyl substituent at the 6-position of the azepanone ring . This compound belongs to the perhydroazepin-2-one class and serves as a critical chiral intermediate in medicinal chemistry, most notably as the core scaffold for potent calcitonin gene-related peptide (CGRP) receptor antagonists developed for migraine treatment [1] and as a key structural component of angiotensin-converting enzyme (ACE) inhibitors investigated for hypertension [2]. Its molecular formula is C₁₂H₁₅NO with a molecular weight of 189.25 g/mol . The (3R,6S) stereochemical configuration has been identified as the pharmacophoric arrangement yielding optimal target binding affinity across both biological targets [1][2].

Why 6-Phenylazepan-2-one Cannot Be Replaced by Positional Isomers or Alternative Scaffolds


The phenyl substitution position on the azepanone ring is a decisive determinant of pharmacological potency, stereochemical preference, and duration of action. In the CGRP receptor antagonist series, the 6-phenyl caprolactam template consistently outperforms the corresponding 5-phenyl and 7-phenyl analogs, with the (3R,6S)-6-phenyl derivative (compound 20) showing a Ki of 25 nM for CGRP binding, while the 5-phenyl racemic trans diastereomers (compound 30) were 9-fold less potent (Ki = 17 nM) and approximately 35-fold less potent in the cAMP functional assay compared to the optimized 6-phenyl analog [1]. Furthermore, the (3R,6S) trans configuration at the 6-position produces a 22-fold gain in CGRP binding affinity relative to the cis diastereomer (racemic cis Ki = 5828 nM vs. racemic trans Ki = 54 nM) [1]. In the ACE inhibitor context, the 6(R)-phenyl derivative (6a) displayed an IC₅₀ of 3.1 nM against rabbit lung ACE, while the 7(S)-phenyl derivative (6d) showed an IC₅₀ of 3.6 nM, and critically, the 6-substituted compounds demonstrated significantly longer duration of action in vivo following oral administration [2]. Substitution at alternative positions or use of different ring sizes (5- or 6-membered lactams) results in substantial loss of potency, precluding simple generic interchange [1].

Head-to-Head Quantitative Differentiation of 6-Phenylazepan-2-one Against Closest Structural Analogs


6-Phenyl vs. 5-Phenyl Substitution: 9-Fold Superior CGRP Binding Affinity and 35-Fold Better Functional Potency

In a systematic structure-activity relationship (SAR) study by Shaw et al. (2007) at Merck Research Laboratories, the 6-phenyl-substituted caprolactam template was compared head-to-head with the corresponding 5-phenyl-substituted analogs using identical privileged structures (triazolinone B). The racemic trans 6-phenyl derivative 27 demonstrated superior potency, while the racemic trans 5-phenyl derivative 30 (coupled with the same triazolinone B privileged structure) was 9-fold less potent in the CGRP binding assay (Ki = 17 nM vs. Ki = 2 nM for the optimized 6-phenyl analog 24) and approximately 35-fold less potent in the cAMP functional assay [1]. Even when coupled with the potency-enhancing phenylimidazolinone privileged structure (which provides a 10-fold boost), the 5-phenyl racemic trans isomer 30 could not match the 6-phenyl analog 24, conclusively demonstrating that the 6-position is intrinsically superior [1].

CGRP antagonist migraine caprolactam binding affinity cAMP assay

6-Phenyl trans vs. cis Stereochemistry: 22-Fold CGRP Binding Affinity Gain Driven by (3R,6S) Configuration

Within the 6-phenyl-substituted caprolactam series, the trans diastereomer dramatically outperforms the cis diastereomer in CGRP binding. Shaw et al. (2007) reported that the racemic trans mixture (compound 18) exhibited a Ki of 54 nM, whereas the racemic cis mixture (compound 17) showed a Ki of 5828 nM—a 107-fold difference [1]. Upon enantiomer separation, all CGRP binding activity resided in the (3R,6S) trans enantiomer (compound 20, Ki = 25 nM), while the (3S,6R) trans enantiomer (compound 19) was essentially inactive (Ki = 6626 nM), representing a 265-fold difference between enantiomers [1]. This stereochemical selectivity is a reversal of the trend observed for 7-substituted phenyl caprolactams, where the cis configuration was favored [1].

CGRP antagonist stereochemistry caprolactam enantioselectivity binding affinity

6-Phenyl vs. 7-Phenyl ACE Inhibitors: Comparable Potency but 6-Substitution Provides Extended Duration of Action In Vivo

Yanagisawa et al. (1988) synthesized and evaluated both 6-phenyl- and 7-phenyl-substituted perhydroazepin-2-one dicarboxylic acids as ACE inhibitors. In vitro, the 6(R)-phenyl derivative 6a and the 7(S)-phenyl derivative 6d showed comparable potent ACE inhibition with IC₅₀ values of 3.1 nM and 3.6 nM, respectively, both more potent than the reference drug enalaprilat (IC₅₀ = 5.7 nM) [1]. However, in conscious rats following a single oral administration of the corresponding prodrug monoester monoacids (29a and 29d), the 6(R)-phenyl compound 29a exhibited the most potent and longest-lasting suppression of the angiotensin I-induced pressor response among all compounds examined [1]. Compound 29a (6R-phenyl) demonstrated both higher peak inhibition and significantly prolonged duration compared to 29d (7S-phenyl), which showed potent but shorter-duration activity [1]. The 6(S)-phenyl derivative 29b also showed extended duration comparable to 29a, though with lower peak potency [1].

ACE inhibitor hypertension azepinone in vivo duration oral bioavailability

6-Phenyl Caprolactam vs. 5-Membered and 6-Membered Lactam Rings: Ring Size Dictates CGRP Potency Viability

Shaw et al. (2007) evaluated 5-membered (γ-lactam), 6-membered (δ-lactam), and 7-membered (ε-caprolactam) analogs as individual (R) enantiomers to determine optimal ring size for CGRP antagonism. The 7-membered (R)-amino caprolactam 4 demonstrated a human CGRP Ki of 1.8 μM. The 5-membered (R)-lactam analog 6 showed only 46% inhibition at 100 μM, and the 6-membered (R)-lactam analog 7 showed only 63% inhibition at 100 μM in the CGRP binding assay [1]. This represents a greater than 55-fold reduction in potency for the smaller ring analogs relative to the 7-membered caprolactam core. Reintroducing the phenyl substituent at the 6-position of the 7-membered caprolactam further improved potency to a Ki of 25 nM (compound 20)—a 72-fold improvement over the unsubstituted 7-membered analog 4 [1].

CGRP antagonist ring size lactam conformational constraint potency

Where 6-Phenylazepan-2-one Delivers the Highest Scientific and Procurement Value


CGRP Receptor Antagonist Lead Optimization Programs for Migraine Drug Discovery

The 6-phenyl caprolactam scaffold, specifically in the (3R,6S) configuration, is the validated core template for developing orally bioavailable CGRP receptor antagonists. As demonstrated by Shaw et al. (2007), coupling (3R,6S)-6-phenyl caprolactam (compound 20, Ki = 25 nM) with the phenylimidazolinone privileged structure yields compound 24 with a Ki of 2 nM and cAMP IC₅₀ of 4 nM, along with 27% oral bioavailability in rats [1]. The scaffold supports further optimization through privileged structure exchange (dihydroquinazolinone, triazolinone, benzodiazepinone, phenylimidazolinone), each providing incremental potency gains while maintaining the core 6-phenyl caprolactam architecture [1]. For procurement, the (3R,6S) enantiomerically pure form is mandatory, as the (3S,6R) enantiomer is essentially inactive (Ki = 6626 nM) [1].

Long-Acting ACE Inhibitor Development Leveraging 6-Phenyl Substitution for Extended Duration of Action

In ACE inhibitor programs, the 6-phenyl-substituted perhydroazepin-2-one scaffold provides a unique combination of high intrinsic potency and extended duration of in vivo action. Yanagisawa et al. (1988) demonstrated that the 6(R)-phenyl dicarboxylic acid (6a, IC₅₀ = 3.1 nM) is 1.8-fold more potent than enalaprilat (IC₅₀ = 5.7 nM) in vitro [1]. Critically, the monoester monoacid prodrug of 6a (compound 29a) produced both the most potent and longest-lasting suppression of angiotensin I pressor response in conscious rats when compared head-to-head with the 7-phenyl derivative 29d and the clinical reference enalapril (prodrug 2) [1]. The 6(S)-phenyl isomer 29b offered similarly extended duration albeit with lower peak potency, confirming that the 6-position—regardless of absolute configuration—is optimal for pharmacokinetic duration [1].

Chiral Azepanone Building Block for Conformationally Constrained Peptidomimetic Design

6-Phenylazepan-2-one serves as a conformationally restricted dipeptide surrogate in peptidomimetic drug design. The azepanone ring restricts backbone torsional angles, and the phenyl substituent at the 6-position provides a hydrophobic anchor that can be exploited for target binding. The (3R,6S) stereochemistry has been experimentally validated as the pharmacophoric arrangement for binding to both CGRP receptors [1] and ACE [2]. The compound is commercially available in 97–99% purity (HPLC) in quantities ranging from 10 mg to 100 mg, suitable for medicinal chemistry exploration . Procurement specifications should require documentation of enantiomeric purity, as stereochemical integrity is the single most critical quality attribute governing biological activity.

Quote Request

Request a Quote for 6-Phenylazepan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.